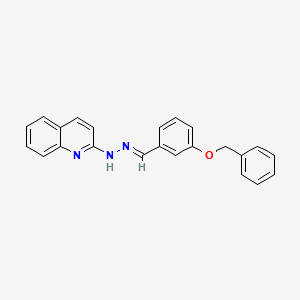
2,5-dichloro-N-(2-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
作用機序
The mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-methoxybenzyl)benzamide has a variety of biochemical and physiological effects, including anti-tumor and neuroprotective properties. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to protect neurons from oxidative stress and other forms of damage, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-(2-methoxybenzyl)benzamide in lab experiments is its well-documented anti-tumor and neuroprotective properties. This compound has been extensively studied in a variety of different contexts, making it a valuable tool for researchers in a number of different fields. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of different future directions for research on 2,5-dichloro-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new cancer treatments based on this compound. Additionally, researchers may continue to study the neuroprotective properties of 2,5-dichloro-N-(2-methoxybenzyl)benzamide, with the goal of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers may continue to investigate the mechanism of action of this compound, with the goal of understanding how it works at a molecular level.
合成法
The synthesis method for 2,5-dichloro-N-(2-methoxybenzyl)benzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatography techniques.
科学的研究の応用
2,5-dichloro-N-(2-methoxybenzyl)benzamide has been used in a variety of scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor properties, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-8-11(16)6-7-13(12)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHBRUZBRRKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)


